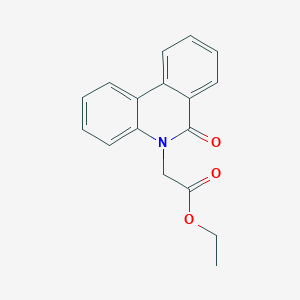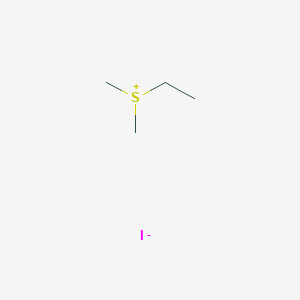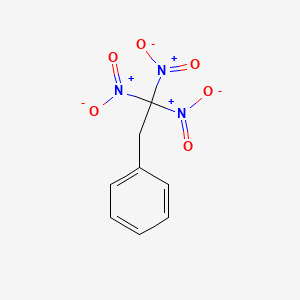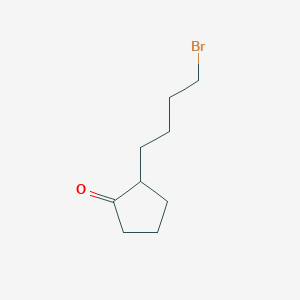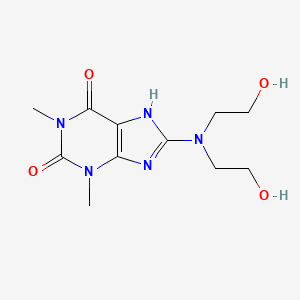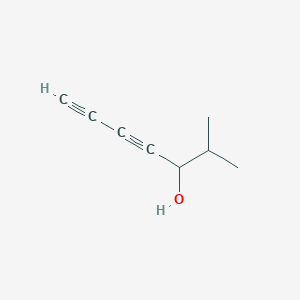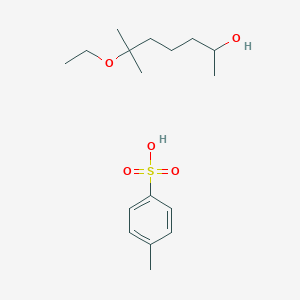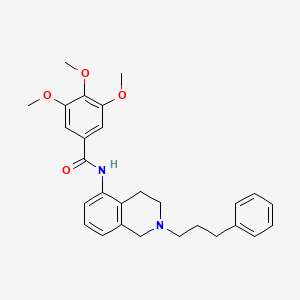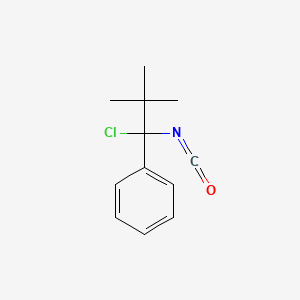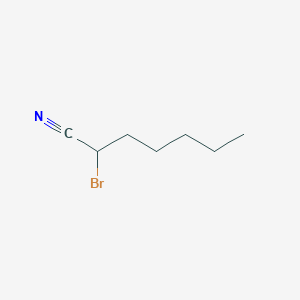
2-Bromoheptanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromoheptanenitrile is an organic compound with the molecular formula C7H12BrN It is a brominated nitrile, characterized by the presence of a bromine atom attached to a heptane chain, which also contains a nitrile group (-CN)
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Bromoheptanenitrile can be synthesized through several methods. One common approach involves the bromination of heptanenitrile. This reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the continuous flow of heptanenitrile and bromine through a reactor, with controlled temperature and pressure conditions to optimize yield and purity. The reaction mixture is then subjected to purification processes such as distillation or recrystallization to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromoheptanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as cyanide ions (CN-) to form heptanenitrile.
Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium or potassium cyanide in ethanol under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Heptanenitrile.
Reduction: Heptanamine.
Oxidation: Heptanoic acid.
Aplicaciones Científicas De Investigación
2-Bromoheptanenitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the preparation of polymers and other advanced materials.
Medicinal Chemistry:
Biological Studies: Utilized in the study of enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 2-Bromoheptanenitrile involves its interaction with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The nitrile group can participate in various transformations, including reduction and hydrolysis, leading to the formation of amines and carboxylic acids, respectively.
Comparación Con Compuestos Similares
7-Bromoheptanenitrile: Similar structure but with the bromine atom at a different position.
2-Bromohexanenitrile: Shorter carbon chain.
2-Bromo-2-methylpropanenitrile: Contains a methyl group, leading to different reactivity.
Uniqueness: 2-Bromoheptanenitrile is unique due to its specific chain length and the position of the bromine atom, which influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry and various industrial applications.
Propiedades
Número CAS |
38799-37-0 |
|---|---|
Fórmula molecular |
C7H12BrN |
Peso molecular |
190.08 g/mol |
Nombre IUPAC |
2-bromoheptanenitrile |
InChI |
InChI=1S/C7H12BrN/c1-2-3-4-5-7(8)6-9/h7H,2-5H2,1H3 |
Clave InChI |
AADYKBNOEPQDCG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C#N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


